6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde
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Overview
Description
6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde is a complex organic compound that features a pyrazole ring fused with a benzodioxepine structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrazole ring, known for its biological activity, makes this compound a promising candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization to ensure scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid.
Reduction: Formation of 6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to the bioactivity of the pyrazole ring.
Industry: Utilized in the development of new materials and as a building block in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 3-methyl-1-phenyl-1H-pyrazol-5-ol and 1-aryl-3,4,5-substituted pyrazoles share structural similarities and biological activities.
Benzodioxepine Derivatives: Compounds containing the benzodioxepine moiety, such as certain benzodioxepine-based drugs, exhibit similar chemical properties.
Uniqueness
6-(1-Methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde is unique due to the combination of the pyrazole and benzodioxepine structures, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-16-8-11(7-15-16)12-5-10(9-17)6-13-14(12)19-4-2-3-18-13/h5-9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZKMSFWTWYREZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C3C(=CC(=C2)C=O)OCCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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